Methyl phenyl sulfone
CAS No.: 3112-85-4
Cat. No.: VC21206987
Molecular Formula: C7H8O2S
Molecular Weight: 156.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3112-85-4 |
---|---|
Molecular Formula | C7H8O2S |
Molecular Weight | 156.2 g/mol |
IUPAC Name | methylsulfonylbenzene |
Standard InChI | InChI=1S/C7H8O2S/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3 |
Standard InChI Key | JCDWETOKTFWTHA-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)C1=CC=CC=C1 |
Canonical SMILES | CS(=O)(=O)C1=CC=CC=C1 |
Melting Point | 86.0 °C |
Introduction
Physical and Chemical Properties
Methyl phenyl sulfone presents as white crystals or a crystalline powder with distinct physical and chemical characteristics that make it suitable for various applications. Its physical properties have been thoroughly characterized through multiple analytical methods, providing important data for researchers and industrial applications.
Basic Physical Properties
The compound exhibits the following physical properties:
Property | Value |
---|---|
Molecular Formula | C₇H₈O₂S |
Molecular Weight | 156.20 g/mol |
Physical State | White crystals or crystalline powder |
Melting Point | 85-87°C (some sources report 88-89°C) |
Boiling Point | 250.45°C (estimated) |
Density | 1.2474 g/cm³ (estimated) |
Refractive Index | 1.5248 (estimated) |
Water Solubility | Insoluble |
Solubility | Soluble in methanol, ethanol, benzene, and chloroform; partly miscible in water |
These properties indicate that methyl phenyl sulfone is a stable solid at room temperature with moderate polarity .
Crystallographic Data
The crystal structure of methyl phenyl sulfone has been determined through X-ray crystallography, revealing important structural details:
Crystallographic Parameter | Value |
---|---|
Space Group | P 1 21/c 1 |
Hall Space Group Symbol | -P 2ybc |
Space Group Number | 14 |
Unit Cell Dimensions | a = 8.172 Å, b = 9.095 Å, c = 10.844 Å |
Unit Cell Angles | α = 90°, β = 111.66°, γ = 90° |
Z Value | 4 |
Z' | 1 |
This crystallographic information provides valuable insights into the three-dimensional arrangement of methyl phenyl sulfone molecules in the solid state, which influences its physical properties and reactivity patterns .
Synthesis Methods
Several established methods exist for the synthesis of methyl phenyl sulfone, each with particular advantages depending on scale, available starting materials, and desired purity.
From Sodium Benzenesulfinate
One common synthetic route involves the reaction of sodium benzenesulfinate with dimethyl sulfate. This method provides good yields of methyl phenyl sulfone through a straightforward nucleophilic substitution reaction :
Sodium benzenesulfinate + Dimethyl sulfate → Methyl phenyl sulfone + Sodium methyl sulfate
Oxidation of Methyl Phenyl Sulfide
Another prevalent method involves the oxidation of methyl phenyl sulfide (thioanisole) using hydrogen peroxide in acetic acid. This oxidation proceeds through the methyl phenyl sulfoxide intermediate before forming the sulfone :
Methyl phenyl sulfide + H₂O₂ → Methyl phenyl sulfoxide + H₂O
Methyl phenyl sulfoxide + H₂O₂ → Methyl phenyl sulfone + H₂O
This method is particularly useful in laboratory settings due to its mild conditions and high selectivity.
From Benzene Sulfonyl Chloride
An industrial approach involves using benzene sulfonyl chloride as the starting material, which undergoes reduction (S-WAT reduction) to form sulfinic acid sodium, followed by methylation with methyl sulfate :
Benzene sulfonyl chloride + Reducing agent → Benzenesulfinic acid sodium salt
Benzenesulfinic acid sodium salt + Methyl sulfate → Methyl phenyl sulfone
This method has been reported to achieve yields exceeding 90%, making it suitable for large-scale production .
Applications
Methyl phenyl sulfone demonstrates remarkable versatility across numerous fields, making it an important compound in both research and industrial settings.
Pharmaceutical Development
In pharmaceutical research, methyl phenyl sulfone serves as a key intermediate in the synthesis of various drug candidates. The compound contributes to enhancing drug efficacy and stability through its unique structural features. The sulfonyl group provides a rigid, polar moiety that can influence both the pharmacokinetic and pharmacodynamic properties of drug molecules. Additionally, its ability to participate in hydrogen bonding can enhance target binding and specificity in drug-receptor interactions .
Polymer Chemistry
Methyl phenyl sulfone is extensively utilized in the production of high-performance polymers. The incorporation of sulfone groups into polymer backbones imparts superior thermal and chemical resistance compared to traditional materials. These enhanced properties make sulfone-containing polymers suitable for applications in extreme environments, such as high-temperature settings or exposure to aggressive chemicals .
Agrochemical Applications
In the field of agrochemicals, methyl phenyl sulfone plays a significant role in formulating effective pesticides and herbicides. The compound contributes to improving the effectiveness of these agricultural products while potentially reducing their environmental impact. The stability of the sulfone group ensures that the active ingredients remain effective for longer periods under field conditions .
Analytical Chemistry
As a reagent in analytical methods, methyl phenyl sulfone aids in the detection and quantification of various substances with high precision. Its reactivity profile and stability make it useful in developing sensitive analytical techniques for both research and quality control applications .
Material Science
In material science applications, methyl phenyl sulfone is incorporated into coatings and adhesives to provide enhanced durability and adhesion properties. The presence of the sulfone group can improve the interfacial interactions between different materials, resulting in stronger bonds and more resilient composite structures .
Chemical Reactivity
The reactivity patterns of methyl phenyl sulfone are diverse and have been extensively studied, revealing important insights into its behavior in various chemical environments.
General Reactivity
Methyl phenyl sulfone is typically used in its lithiated form, which readily reacts with various electrophiles. The acidity of the methyl protons adjacent to the sulfonyl group allows for easy deprotonation, creating a nucleophilic carbon center that can participate in numerous synthetic transformations .
Electrochemical Behavior
Studies on the voltammetric behavior of methyl phenyl sulfone and related sulfur compounds have revealed interesting electrochemical properties. Comparative analyses indicate different reduction potentials and electron transfer mechanisms among various sulfone derivatives. These electrochemical properties are valuable for developing new synthetic methodologies and understanding the fundamental reactivity of sulfones .
Oxidation Reactions
Methyl phenyl sulfone can participate in various oxidation reactions, particularly when used as a standard to study the oxidation of related sulfur compounds. For instance, research has examined the transformation of methyl phenyl sulfoxide to methyl phenyl sulfone using zerovalent iron-activated peroxydisulfate as a catalyst. These studies provide valuable insights into oxidation mechanisms and catalyst efficiency .
C-S Bond Functionalization
Recent advances in metal- and photocatalytic approaches have expanded the possibilities for C-S bond functionalization of sulfones, including methyl phenyl sulfone. These methodologies enable new pathways for constructing C-C and C-X bonds, significantly enhancing the synthetic utility of sulfone derivatives in organic synthesis .
Classification | Designation |
---|---|
Hazard Codes | Xn (Harmful), Xi (Irritant) |
Risk Statements | 22 (Harmful if swallowed) |
Safety Statements | 22-24/25 (Do not breathe dust; Avoid contact with skin and eyes) |
WGK Germany | 3 (Severe hazard to waters) |
Hazard Note | Irritant |
These classifications indicate that appropriate protective measures should be implemented when handling this compound .
Research Developments and Studies
Recent research has expanded our understanding of methyl phenyl sulfone and its potential applications across various scientific disciplines.
Voltammetric Behavior Studies
Comparative evaluations of the voltammetric behavior of phenyl sulfur compounds, including methyl phenyl sulfone, have revealed significant differences in their electrochemical properties. These studies have shown distinct electron transfer mechanisms and reduction potentials, contributing to our fundamental understanding of sulfone reactivity .
Oxidation Mechanism Investigations
Research into the oxidation of methyl phenyl sulfoxide to methyl phenyl sulfone using various catalytic systems has provided valuable insights into oxidation mechanisms. For example, studies using zerovalent iron-activated peroxydisulfate have elucidated the role of different reactive intermediates in this transformation, including sulfate radicals, ferryl ion species, and hydroxyl radicals .
Development of New Synthetic Methodologies
Recent advances in synthetic chemistry have led to the development of new reagents and methodologies for accessing methyl sulfones, including methyl phenyl sulfone. These approaches enable the rapid formation of previously unknown heteroaromatic methyl sulfones and expand the repertoire of available sulfone-containing compounds for medicinal chemistry and coordination chemistry applications .
Catalytic Applications
Methyl phenyl sulfone has been employed in catalytic studies, particularly in comparison with related sulfur compounds. These investigations have demonstrated the potential of sulfone compounds as catalysts or catalyst components in various organic transformations .
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